N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Description
The compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-bromothiophen-2-yl group and at the 2-position with a sulfanyl acetamide moiety linked to a 4-methoxyphenyl ring.
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3S/c1-21-10-4-2-9(3-5-10)8-13(20)17-15-19-18-14(22-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHPJDCRZRWNRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 5-Bromothiophene-2-carboxylate
5-Bromothiophene-2-carboxylic acid is esterified using ethanol in the presence of sulfuric acid as a catalyst. The reaction proceeds under reflux for 6–8 hours, yielding the ester as a pale-yellow liquid.
$$
\text{5-Bromothiophene-2-carboxylic acid} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{Ethyl 5-bromothiophene-2-carboxylate}
$$
Hydrazide Formation
The ester is treated with hydrazine hydrate in ethanol under reflux to form the corresponding hydrazide. Completion is monitored via thin-layer chromatography (TLC).
$$
\text{Ethyl 5-bromothiophene-2-carboxylate} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \rightarrow \text{5-Bromothiophene-2-carbohydrazide}
$$
Cyclization to Oxadiazole-2-thiol
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) in ethanol. Refluxing for 6 hours forms the 1,3,4-oxadiazole-2-thiol intermediate, which precipitates upon acidification with hydrochloric acid (HCl).
$$
\text{5-Bromothiophene-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol}
$$
Key Data :
- Yield: 72–85%
- Characterization: $$^1$$H NMR (DMSO-d₆): δ 13.22 (s, 1H, SH), 7.85 (d, 1H, thiophene), 7.42 (d, 1H, thiophene).
Synthesis of 2-Bromo-2-(4-methoxyphenyl)acetamide
Bromination of 2-(4-Methoxyphenyl)acetamide
2-(4-Methoxyphenyl)acetamide is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation (e.g., AIBN). The reaction affords 2-bromo-2-(4-methoxyphenyl)acetamide as a white crystalline solid.
$$
\text{2-(4-Methoxyphenyl)acetamide} + \text{NBS} \xrightarrow{\text{AIBN}} \text{2-Bromo-2-(4-methoxyphenyl)acetamide}
$$
Key Data :
Coupling Reaction to Form Target Compound
The thiol group of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol undergoes nucleophilic substitution with 2-bromo-2-(4-methoxyphenyl)acetamide in acetone, catalyzed by potassium carbonate (K₂CO₃). The reaction proceeds at room temperature for 3–6 hours, yielding the target compound after recrystallization from ethanol.
$$
\text{Oxadiazole-2-thiol} + \text{2-Bromoacetamide} \xrightarrow{\text{K}2\text{CO}3} \text{N-[5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide}
$$
Reaction Optimization :
- Solvent : Acetone > DMF due to higher yields (82% vs. 65%).
- Base : K₂CO₃ outperforms NaHCO₃ (82% vs. 58%).
- Temperature : Room temperature avoids side reactions.
Analytical Characterization
The final product is validated using spectroscopic techniques:
- $$^1$$H NMR (400 MHz, DMSO-d₆) :
- HRMS (ESI) : m/z calculated for C₁₅H₁₂BrN₃O₃S [M+H]⁺: 394.2, found: 394.1.
- Elemental Analysis : C 45.71%, H 3.06%, N 10.66% (theoretical: C 45.69%, H 3.07%, N 10.65%).
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Cyclization with CS₂/KOH) | Method B (Chloramine-T Oxidative Cyclization) |
|---|---|---|
| Yield | 82% | 75% |
| Reaction Time | 6 hours | 2 hours |
| Purity (HPLC) | 98.5% | 96.2% |
| Scalability | >10 g | <5 g |
Method A is preferred for large-scale synthesis due to higher yields and scalability, whereas Method B offers faster cyclization but lower purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazides, reduced oxadiazole derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Antimicrobial Properties
Research on oxadiazole derivatives has indicated their potential as antimicrobial agents. Compounds similar to N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide have demonstrated activity against various bacterial strains, suggesting that this compound may exhibit similar effects due to its structural characteristics.
Anti-Cancer Activity
The bromothiophene component is known for its anti-tumor properties. Studies on related compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth. This suggests that this compound may also possess anti-cancer activity, making it a candidate for further investigation in oncology .
Central Nervous System Applications
The benzamide group in this compound has been linked to potential applications in treating neurological disorders. Similar benzamide derivatives have shown promise as neuroprotective agents, indicating that this compound could be explored for its effects on the central nervous system .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Oxadiazole Ring : This involves the reaction of suitable precursors containing thiophene and hydrazine derivatives.
- Bromination : Introducing bromine into the thiophene moiety to enhance biological activity.
- Acetamide Formation : The final step involves coupling the oxadiazole derivative with 4-methoxyphenylacetate to form the complete structure.
Each step must be optimized for yield and purity to obtain the final product effectively.
Comparative Analysis with Related Compounds
To better understand the potential applications of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3,4-Oxadiazol Derivatives | Contains oxadiazole ring | Diverse biological activities |
| Bromothiophene Compounds | Includes bromothiophene moiety | Known for anti-tumor properties |
| Dimethoxybenzamides | Features dimethoxybenzoyl group | Potential CNS applications |
This table illustrates how the integration of bromothiophene and oxadiazole within the benzamide framework may enhance therapeutic profiles compared to other similar compounds .
Mechanism of Action
The mechanism by which N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide exerts its effects is primarily through the inhibition of specific enzymes or receptors. For example, in cancer research, it has been found to inhibit the activity of certain kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and increased apoptosis . The compound may also interact with DNA or RNA, disrupting essential cellular processes.
Comparison with Similar Compounds
Anticancer Activity and MMP-9 Inhibition
Key Analogs :
- Compound 8 and Compound 9 (): These oxadiazole derivatives bear benzodioxol and phenyl substituents. Compound 8 (IC₅₀: MMP-9 inhibition) and Compound 9 demonstrated potent cytotoxic effects on A549 (lung) and C6 (glioma) cell lines, comparable to cisplatin, while sparing normal fibroblasts .
- Compound 112 (): Features a 4-methoxyphenyl acryloyl group and a trimethoxyphenyl-oxadiazole thioether. It inhibited EGFR (IC₅₀ = 0.24 μM) and Src kinases (IC₅₀ = 0.96 μM), critical targets in cancer signaling .
The 4-methoxyphenyl acetamide moiety, shared with Compound 112, suggests possible kinase inhibition synergy. However, direct MMP-9 inhibition data for the target compound is lacking and inferred from structural parallels .
Antifungal Activity
Key Analogs :
- LMM5 (): Contains a 4-methoxyphenylmethyl-substituted oxadiazole linked to a benzamide sulfamoyl group. LMM5 showed antifungal activity against Paracoccidioides spp., with low toxicity at 50 μg/mL .
- LMM11 : A furan-substituted analog with moderate activity .
Comparison: The 4-methoxyphenyl group in LMM5 and the target compound may improve membrane permeability in fungal cells.
Antimicrobial and Enzyme Inhibition
Key Analogs :
- 6f and 6o (): N-Substituted derivatives of 5-(4-chlorophenyl)-oxadiazole-2-sulfanyl acetamide. These exhibited broad-spectrum antimicrobial activity (MIC range: 8–32 μg/mL) with low hemolytic toxicity .
- Compound Series (): 5-Substituted oxadiazole-2-sulfanyl acetamides showed selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), attributed to the 2-methoxy-5-chlorophenyl group .
However, the absence of a sulfanyl group (replaced by acetamide) might reduce antimicrobial potency .
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a heterocyclic compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated thiophene ring, an oxadiazole moiety, and an acetamide group. The molecular formula is , with a molecular weight of approximately 373.26 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
1. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various microbial strains.
Study Findings
In vitro assays have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species:
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Inhibited |
The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, leading to cell death.
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied through various cell line assays. Notably, it has shown promising results against human cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer).
Cell Line Testing Results
The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 15.5 | Significant inhibition |
| PC3 | 12.0 | Significant inhibition |
The biological mechanisms underlying the anticancer activity include:
- Molecular Docking Studies : These studies reveal binding interactions between the compound and specific receptors involved in cancer cell proliferation, showing binding affinities comparable to established anticancer agents.
- Apoptosis Induction : Experimental data indicate that the compound triggers apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
Case Studies
Several studies have been conducted to evaluate the effectiveness of this compound in various biological contexts:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited potent antimicrobial properties against a range of pathogens, suggesting its potential application in treating infections caused by resistant strains.
- Cancer Cell Line Studies : Research published in Cancer Letters highlighted the compound's ability to inhibit cell growth in multiple cancer types, demonstrating its versatility as a therapeutic agent.
- Molecular Mechanism Exploration : A recent publication in the European Journal of Medicinal Chemistry focused on elucidating the molecular pathways affected by this compound, providing insights into its role as a potential lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiohydrazide intermediate under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Step 2 : Introduction of the 5-bromothiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Step 3 : Acetamide linkage formation using coupling agents like EDCI/HOBt in anhydrous DMF .
- Critical Factors : Solvent polarity, temperature, and catalyst selection significantly impact yield. For example, DMF enhances solubility of intermediates, while excess POCl₃ improves cyclization efficiency .
Q. Which spectroscopic techniques are most effective for confirming structure and purity?
- Methodological Answer :
- ¹H/¹³C NMR : Resolves methoxyphenyl protons (δ 3.8–4.0 ppm) and oxadiazole carbons (δ 160–165 ppm). Aromatic protons from bromothiophene appear as doublets due to coupling (δ 6.8–7.5 ppm) .
- HRMS : Validates molecular weight (expected [M+H]⁺: ~408.0 Da) and isotopic patterns from bromine .
- HPLC-PDA : Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the solubility and formulation challenges for in vitro assays?
- Methodological Answer :
- Solubility : The compound is hydrophobic; use DMSO for stock solutions (≤10 mM). For aqueous assays, employ co-solvents like PEG-400 or surfactants (e.g., Tween-80) at <0.1% v/v to prevent precipitation .
- Stability : Monitor degradation via LC-MS in PBS (pH 7.4) over 24 hours. Store lyophilized at -20°C to extend shelf life .
Advanced Research Questions
Q. How can computational modeling predict biological interactions with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR). The bromothiophene group shows π-π stacking with Phe residues, while the oxadiazole forms hydrogen bonds .
- MD Simulations : GROMACS simulations (100 ns) reveal stable binding in ATP-binding pockets, with RMSD <2.0 Å. Validate with experimental IC₅₀ values .
- Limitations : Solvation effects and protonation states may require QM/MM refinements .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for anticancer activity) and assay conditions (e.g., 48-hour incubation) .
- Meta-Analysis : Pool IC₅₀ data from multiple studies (e.g., 1.2–5.8 µM against HeLa) to identify outliers caused by variable protocols .
- Orthogonal Validation : Cross-check apoptosis induction (Annexin V assay) with caspase-3 activation to confirm mechanism .
Q. How does the bromothiophene moiety influence reactivity and pharmacology?
- Methodological Answer :
- Electrophilic Reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution, enabling derivatization (e.g., replacing Br with -NH₂ using amination reagents) .
- Pharmacokinetics : LogP increases by ~0.5 units compared to non-brominated analogs, improving membrane permeability but reducing aqueous solubility .
- Target Engagement : Bromine’s electron-withdrawing effect stabilizes π-stacking with hydrophobic enzyme pockets, as shown in COX-2 inhibition assays (Ki = 0.8 µM) .
Q. What in silico methods evaluate ADMET properties, and what are their limitations?
- Methodological Answer :
- ADMET Prediction : Use SwissADME for bioavailability (TPSA >80 Ų suggests poor absorption) and ProTox-II for hepatotoxicity (LD₅₀ ~300 mg/kg).
- CYP Inhibition : Schrödinger’s QikProp predicts CYP3A4 inhibition (IC₅₀ <10 µM), requiring in vitro validation via fluorescence-based assays .
- Limitations : False positives in hERG channel blocking predictions necessitate patch-clamp electrophysiology for confirmation .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Replace methoxyphenyl with nitro or cyano groups to assess electron effects on bioactivity .
- Side Chain Variation : Introduce sulfonamide or urea groups at the acetamide position to enhance hydrogen bonding .
- Bioassay Cascade : Prioritize derivatives using high-throughput screening (HTS) against kinase panels, followed by in vivo efficacy in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
